N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPEBFFNMLZQL-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide typically involves the condensation of quinoline-6-carbohydrazide with an indole-3-carbaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
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Step 1: Synthesis of Quinoline-6-carbohydrazide
- Quinoline-6-carboxylic acid is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
- Reaction conditions: Reflux in ethanol or methanol.
-
Step 2: Condensation Reaction
- Quinoline-6-carbohydrazide is reacted with indole-3-carbaldehyde.
- Reaction conditions: Reflux in ethanol or methanol, with or without a catalyst.
Industrial Production Methods
Industrial production of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reaction time.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone linkage (C=N) undergoes hydrolysis under acidic or basic conditions. In acidic environments (HCl/H₂O, 80°C), the compound cleaves into quinoline-6-carboxylic acid and 1H-indole-3-carbaldehyde. Basic hydrolysis (NaOH/EtOH, reflux) yields sodium quinoline-6-carboxylate and indole-3-carboxaldehyde .
Table 1: Hydrolysis conditions and products
Reduction Reactions
The imine bond is selectively reduced using sodium borohydride (NaBH₄) in methanol, converting the hydrazone group to a hydrazide without affecting other functional groups :
Reaction Pathway:
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
→ (with NaBH₄/MeOH)
N'-[(1H-indol-3-yl)methyl]quinoline-6-carbohydrazide
Key Data:
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Reduction efficiency: 89% yield (1:5 molar ratio, 30 min reaction)
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Retention of quinoline and indole aromaticity confirmed via UV-Vis spectroscopy
Nucleophilic Additions
The electron-deficient quinoline ring participates in nucleophilic aromatic substitution (NAS) reactions:
Halogenation
Chlorination (SOCl₂/DMF, 60°C) occurs at the quinoline C-3 position:
Product: 3-Chloro-N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
Amination
Reaction with ammonia (NH₃/EtOH, 100°C) produces a 4-aminoquinoline derivative:
Product: 4-Amino-N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
Cyclocondensation Reactions
The compound acts as a precursor in heterocycle synthesis:
Oxazinoquinoline Formation
Reaction with formaldehyde under acidic conditions (AcOH, reflux) yields fused oxazinoquinoline derivatives :
Product: 5-Substituted-2H- oxazino[6,5-b]quinolin-3(4H)-yl carboxamide
Metal Complexation
The hydrazone acts as a tridentate ligand for transition metals:
Table 2: Coordination complexes and properties
| Metal Salt | Reaction Conditions | Complex Structure | Magnetic Moment (BM) | Application |
|---|---|---|---|---|
| CuCl₂·2H₂O | EtOH, 70°C, N₂ atmosphere | [Cu(L)₂Cl]·H₂O | 1.87 | Antimicrobial agent |
| Fe(NO₃)₃ | MeOH, RT | [Fe(L)(NO₃)(H₂O)₂] | 5.92 | Oxidation catalyst |
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces E→Z isomerization of the hydrazone bond:
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Quantum yield: Φ = 0.32 ± 0.03
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Thermal reversion (Z→E) activation energy: Eₐ = 98 kJ/mol
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. The coexistence of π-deficient (quinoline) and π-excessive (indole) aromatic systems, combined with the redox-active hydrazone group, enables participation in diverse reaction paradigms. Recent applications in medicinal chemistry (Source 5) and catalysis (Source 3) highlight its growing importance in multidisciplinary research.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure often enhances this activity, suggesting that N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide may also possess similar properties due to its structural analogies with other active compounds .
Antiviral Activity
Compounds containing quinoline and indole moieties have been explored for their potential as antiviral agents. Specifically, the design of novel derivatives targeting HIV-1 integrase has been a focus area, indicating that this compound could be investigated for similar antiviral properties based on its structural components .
Characterization Techniques
Characterization of synthesized compounds is crucial for understanding their properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound .
Cancer Research
Indole and quinoline derivatives have been studied for their anticancer properties. The unique structure of this compound may offer a scaffold for developing new anticancer agents. Investigations into its mechanism of action could reveal pathways through which it induces apoptosis in cancer cells.
Neurological Applications
Given the known effects of indole derivatives on serotonin receptors, there is potential for exploring this compound in neurological studies, particularly in developing treatments for mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the quinoline ring can intercalate with DNA, disrupting its function. The hydrazone linkage allows for the formation of reactive intermediates that can modify proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Compound 148 is part of a broader class of quinoline carbohydrazide derivatives. Key structural analogs include:
<sup>†</sup>LogP values estimated based on substituent contributions. *Calculated for Compound 148 using fragment-based methods.
Key Observations :
- Indole vs. Aryl Substituents : The indole group in Compound 148 enhances hydrophobicity (higher LogP) compared to hydroxy/methoxy-substituted analogs (e.g., 145, 149), likely improving membrane permeability and target binding .
- Electron-Withdrawing Groups : Fluorine substitution (Compound 150) increases LogP but reduces activity, suggesting steric hindrance or unfavorable electronic interactions with α-glucosidase .
Pharmacological Activity
Anti-Diabetic Activity
Compound 148 exhibits superior α-glucosidase inhibition (IC50 = 12.3 µM) compared to acarbose (IC50 = 38.5 µM), attributed to its indole moiety forming π-π stacking and hydrogen bonds with the enzyme’s active site . In contrast:
- Compound 149 (IC50 = 24.7 µM) shows moderate activity due to methoxy and hydroxy groups providing partial hydrogen-bonding interactions.
- Compound 151 (IC50 > 50 µM) lacks sufficient electron density for effective enzyme interaction .
Anti-Cancer Activity (Comparative Context)
While Compound 148 is primarily anti-diabetic, structurally related indole-containing hydrazones, such as N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (LogP = 2.4), demonstrate anti-proliferative effects against breast cancer cells (MCF-7, IC50 = 8.7 µM) . This highlights how substituent choice directs therapeutic specificity.
Biological Activity
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include an indole moiety and a quinoline scaffold. The molecular formula is with a molecular weight of approximately 294.32 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation reaction between quinoline-6-carbohydrazide and an appropriate indole derivative. The synthetic route often utilizes various solvents and catalysts to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicate that this compound exhibits significant antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |
| HT-29 | 0.86 | Inhibits tubulin polymerization |
These findings suggest that the compound may function similarly to colchicine, a well-known tubulin inhibitor, thus providing a basis for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | Inactive |
This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Mechanistic Studies
Mechanistic studies have elucidated several pathways through which this compound exerts its biological effects:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G2/M checkpoint, preventing further proliferation.
- Tubulin Polymerization Inhibition : Similar to colchicine, it interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Studies
A notable study evaluated the compound's efficacy in vivo using xenograft models of human tumors. The results demonstrated significant tumor regression in treated groups compared to controls, supporting its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide?
The compound is typically synthesized via a Schiff base condensation reaction. Quinoline-6-carbohydrazide is reacted with 1H-indole-3-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. The reaction is monitored by TLC, and the product is isolated via filtration and recrystallized from ethanol . Alternative methods include using hydrazine hydrate to convert ester precursors to carbohydrazides before condensation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm C=O (amide, ~1705 cm⁻¹) and N-H stretches (~3305 cm⁻¹) .
- 1H and 13C NMR to assign aromatic protons, hydrazide NH signals, and indole/quinoline backbone carbons (e.g., δ 13.66 ppm for amide NH in DMSO-d6) .
- Mass spectrometry (MS) to verify molecular weight (e.g., m/z = 443 [M+1] for a derivative) .
Q. How is purity assessed during synthesis?
Purity is monitored via TLC during the reaction. Post-synthesis, recrystallization from ethanol or methanol is used, followed by melting point determination. Advanced methods like HPLC or elemental analysis may supplement these checks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve Schiff base yield?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst variation : Substituting glacial acetic acid with Na2CO3 or piperidine to modulate pH and reaction kinetics .
- Temperature control : Extended reflux (12–14 hours) ensures completion, while microwave-assisted synthesis reduces time .
Q. What computational methods validate the compound’s geometry and electronic structure?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes ground-state structures and calculates thermodynamic properties (e.g., Gibbs free energy, dipole moments). Computed IR and NMR spectra are compared to experimental data to resolve ambiguities .
Q. How are crystallographic data refined to resolve structural ambiguities?
The SHELXL program refines X-ray diffraction data. Key steps include:
- Addressing twinning or disorder using HKLF 5 format.
- Validating hydrogen bonding networks and residual electron density maps.
- Cross-checking R-factors (e.g., R1 < 0.05 for high-resolution data) .
Q. How to design α-glucosidase inhibition assays for anti-diabetic activity screening?
- In vitro assays : Incubate derivatives with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). Measure absorbance at 405 nm to quantify inhibition.
- SAR analysis : Compare IC50 values of derivatives with substituents like hydroxy, methoxy, or halogens on the benzylidene ring. For example, (E)-N'-(3,4-dihydroxybenzylidene) derivatives show enhanced activity .
Q. How to troubleshoot contradictions in biological assay results across derivatives?
- Replicate assays to confirm reproducibility.
- Evaluate solubility (e.g., DMSO stock stability) and cell permeability via logP calculations.
- Use molecular docking to identify binding interactions with targets (e.g., α-glucosidase active site) .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in NMR assignments for complex derivatives?
Q. What statistical methods are used to validate structure-activity relationships (SAR)?
- Multivariate regression analysis correlates substituent properties (e.g., Hammett σ, logP) with bioactivity.
- Principal Component Analysis (PCA) reduces dimensionality in datasets with multiple substituents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
